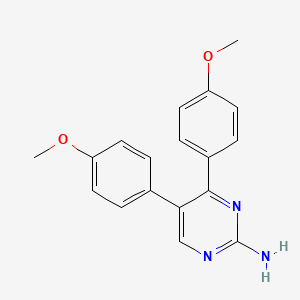

![molecular formula C24H19ClN2O4S B2576734 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-55-5](/img/structure/B2576734.png)

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

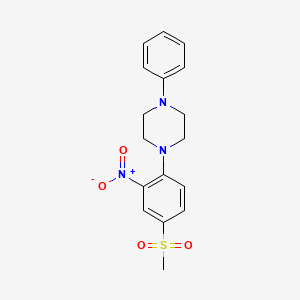

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the quinoline family. This compound has been synthesized for its potential pharmacological applications in the field of medicine.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and crystal structure of related compounds demonstrate advanced chemical techniques and analytical methods. For instance, the synthesis of 7-Acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline provides insights into complex molecule creation, characterized by 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction techniques, revealing its orthorhombic crystal structure (Li et al., 2007). Similarly, structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were studied, showing how these compounds form gels and crystalline solids with mineral acids, providing a foundation for exploring new materials with unique properties (A. Karmakar, R. Sarma, J. Baruah, 2007).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of quinazolinone derivatives has shown promising results. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for in vitro antitumor activity, revealing several compounds with significant broad-spectrum antitumor activity, highlighting the potential for these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, a novel anilidoquinoline derivative demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which suggests potential applications in antiviral therapy (Joydeep Ghosh et al., 2008).

Radiomodulatory Effects and Imaging Applications

The radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety offers insights into potential antioxidant and radiomodulatory agents. This compound showed potent NQO1 inducer activity in vitro and reduced the damaging effects of gamma radiation, suggesting applications in radioprotection (A. M. Soliman et al., 2020). Another study evaluated two 18F-labeled PET ligands for their kinetics in the monkey brain and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, demonstrating their usefulness in imaging studies of TSPO in primates (Joji Yui et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S/c1-16-7-5-6-10-20(16)26-23(28)15-27-14-22(32(30,31)18-8-3-2-4-9-18)24(29)19-13-17(25)11-12-21(19)27/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALGXUMQZYOQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)